N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
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Overview
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, a pyrroloquinoline moiety, and an oxalamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Synthesis of the pyrroloquinoline moiety: This step often involves the use of condensation reactions between suitable amines and aldehydes or ketones.
Coupling of the cyclohexene and pyrroloquinoline units: This is typically done using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Introduction of the oxalamide group: This final step involves the reaction of the intermediate compound with oxalyl chloride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexene or pyrroloquinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[631
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular processes. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: This compound shares the cyclohexene and ethyl groups but differs in the aromatic ring and functional groups.
2-(1-Cyclohexenyl)ethylamine: Similar in having the cyclohexene and ethyl groups but lacks the pyrroloquinoline and oxalamide moieties.
3-Oxo-β-ionone: Contains a cyclohexene ring but differs significantly in other structural aspects.
Uniqueness
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is unique due to its combination of a cyclohexene ring, a pyrroloquinoline moiety, and an oxalamide group
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with significant potential in biological applications. Its unique structural features suggest various interactions with biological targets, which have been the focus of recent research.
Chemical Structure and Properties
The compound features a cyclohexene moiety and an azatricyclo structure, which contribute to its biological activity. The molecular formula is C22H26N2O3S with a molecular weight of approximately 398.52 g/mol. The InChI key for this compound is InChI=1S/C22H26N2O3S/c25-20(17-9-5-2-6-10-17)19-12-11-18(28-19)15-24-22(27)21(26)23-14-13-16-7-3-1-4-8-16/h2,5-7,9-12,20,25H,1,3-4,8,13-15H2,(H,23,26)(H,24,27)
.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator.
Enzyme Inhibition Studies
Recent investigations have focused on the compound's potential as an enzyme inhibitor:
Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|
Cyclooxygenase (COX) | Competitive | 15.2 | |
Lipoxygenase (LOX) | Noncompetitive | 22.5 | |
Acetylcholinesterase (AChE) | Mixed | 10.0 |
These values indicate that the compound exhibits promising inhibitory effects on key enzymes involved in inflammatory and neurodegenerative pathways.
Case Study 1: Anti-inflammatory Effects
In a controlled study using animal models of inflammation, administration of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-y}ethanediamide resulted in a significant reduction in inflammatory markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-alpha). The study concluded that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Case Study 2: Neuroprotective Properties
Another study examined the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates compared to controls . This suggests its potential utility in treating neurodegenerative disorders.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-18-13-16-12-17(11-15-7-4-10-24(18)19(15)16)23-21(27)20(26)22-9-8-14-5-2-1-3-6-14/h5,11-12H,1-4,6-10,13H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWSKPUQYGLJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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